FP-TZTP is a radiotracer primarily used in Positron Emission Tomography (PET) imaging studies. [, , , , , , , , , , , ] It exhibits high selectivity for the muscarinic acetylcholine receptor subtype M2 (mAChR M2). [, , , , , , , , , , , ] This selectivity makes it a valuable tool for investigating cholinergic neurotransmission in the brain, particularly in the context of neurological disorders like Alzheimer's disease. [, , , , , ] FP-TZTP acts as an agonist at the M2 receptor. [, ]
FP-Tztp is classified as a muscarinic receptor ligand and is particularly noted for its application in neuroimaging. It is synthesized using fluorine-18, a radioactive isotope, which contributes to its utility in PET scans. The compound's synthesis and applications have been extensively documented in scientific literature, highlighting its relevance in both pharmacological studies and clinical diagnostics .
The synthesis of FP-Tztp has evolved through various methodologies, with a notable advancement being the automated radiosynthesis using specialized synthesis units.
FP-Tztp features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with muscarinic receptors.
FP-Tztp undergoes various chemical reactions primarily related to its synthesis and modification for enhanced receptor binding.
FP-Tztp functions as an agonist at the muscarinic acetylcholine receptors, specifically targeting the M2 subtype.
Understanding the physical and chemical properties of FP-Tztp is essential for its application in medical imaging.
FP-Tztp has significant applications in both research and clinical settings:
Fluoropropyl-TZTP (3-(3-(3-fluoropropyl)thio)-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine), abbreviated as FP-TZTP, represents a cornerstone in positron emission tomography (PET) imaging of muscarinic acetylcholine receptors. Radiolabeled with fluorine-18 ([¹⁸F]FP-TZTP), this compound functions as a subtype-selective agonist targeting M₂ muscarinic receptors. Its development addressed a critical gap in neuropharmacology: the need for in vivo tools to quantify presynaptic cholinergic integrity, particularly in neurodegenerative disorders like Alzheimer disease where M₂ receptors serve as autoreceptors regulating acetylcholine release. Unlike earlier non-selective antagonists, FP-TZTP’s agonist profile enables functional assessment of receptor coupling states, providing insights beyond mere receptor density [7] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1